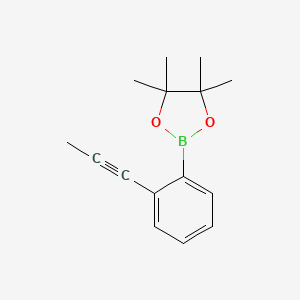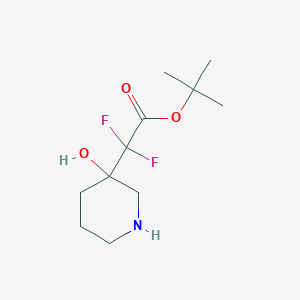
4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4,5,5-Tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane, also known as TMB, is a boron-containing compound that has gained significant attention in the field of organic chemistry due to its unique properties. TMB is widely used as a reagent in various organic transformations and has shown promising results in scientific research applications.
Scientific Research Applications
1. Synthesis of Boron-Containing Stilbene Derivatives
A novel series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives have been synthesized. These derivatives are used to create boron-capped polyenes, which have potential as new materials for Liquid Crystal Display (LCD) technology. They also show promise in the therapeutic treatment of Neurodegenerative diseases (Das et al., 2015).
2. Palladium-Catalyzed Silaboration of Allenes
This compound has been utilized in a palladium-catalyzed silaboration process. This method is highly regio- and stereoselective, producing various 2-silylallylboronates. This chemistry is applied in the synthesis of homoallylic alcohols, showcasing the compound's versatility in organic synthesis (Chang et al., 2005).
3. Synthesis of Silicon-Based Drugs and Odorants
This compound acts as a building block for biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives. It has been employed in synthesizing the retinoid agonist disila-bexarotene, demonstrating its application in drug synthesis (Büttner et al., 2007).
4. Molecular Structure Analysis
The molecular structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane has been determined, providing insights into its interactions at the molecular level. This understanding is crucial for designing new compounds with specific properties (Coombs et al., 2006).
5. Preparation in Continuous Flow
A scalable process for preparing this compound via continuous flow has been developed. This method addresses issues associated with typical batch processes, showcasing its potential for large-scale production (Fandrick et al., 2012).
6. Synthesis of Ortho-modified Derivatives
The synthesis of ortho-modified derivatives of this compound has been described. These derivatives show inhibitory activity against serine proteases, demonstrating potential in medicinal chemistry (Spencer et al., 2002).
7. Lipogenic Inhibitors Development
This compound has been used in synthesizing boron-containing stilbene derivatives that inhibit lipogenesis and cholesterol biosynthesis in hepatocytes. This points to its potential as a lead for lipid-lowering drugs (Das et al., 2011).
8. Application in H2O2 Detection in Cells
A 4-substituted pyrene derivative of this compound has been developed, showing sensitivity and selectivity for hydrogen peroxide (H2O2). This application is significant for detecting H2O2 in living cells, indicating its potential in biological and chemical sensing (Nie et al., 2020).
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-prop-1-ynylphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO2/c1-6-9-12-10-7-8-11-13(12)16-17-14(2,3)15(4,5)18-16/h7-8,10-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZIUWDLNXGBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2980980.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980981.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2980984.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2980985.png)




![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2980994.png)
![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2980995.png)
![2-[(3-chlorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone](/img/structure/B2981001.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide](/img/structure/B2981003.png)